(4-(2-methoxyethoxy)pyridin-2-yl)methanamine
Description
(4-(2-Methoxyethoxy)pyridin-2-yl)methanamine is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is characterized by a pyridine ring substituted with a methanamine group and a 2-methoxyethoxy side chain. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
CAS No. |
1249795-97-8 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-methoxyethoxy)pyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methoxyethanol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or methanol, and the reaction mixtures are purified using standard techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the production of (4-(2-methoxyethoxy)pyridin-2-yl)methanamine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxyethoxy)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(4-(2-Methoxyethoxy)pyridin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-(2-methoxyethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-(2-Ethoxyethoxy)pyridin-2-yl)methanamine: Similar structure with an ethoxyethoxy side chain instead of methoxyethoxy.
(4-(2-Methoxyethoxy)pyridin-3-yl)methanamine: Similar structure with the methanamine group at the 3-position of the pyridine ring.
(4-(2-Methoxyethoxy)pyridin-2-yl)ethanamine: Similar structure with an ethanamine group instead of methanamine.
Uniqueness
(4-(2-Methoxyethoxy)pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of both methoxyethoxy and methanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
